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Compound of Interest
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Cat. No.: B1148122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Rhodamine DHPE
(Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), a

fluorescently labeled phospholipid, in liposome-based assays. The protocols focus on two key

applications: monitoring liposome fusion via a Förster Resonance Energy Transfer (FRET)-

based lipid mixing assay and visualizing cellular uptake of liposomes.

Principle and Applications
Rhodamine DHPE is a red-fluorescent lipid analog that can be incorporated into the lipid

bilayer of liposomes.[1] Its excellent photostability and high quantum yield make it a valuable

tool for various biophysical and cell-based assays.[1] The most common applications include:

Membrane Fusion Assays: In combination with a donor fluorophore like NBD-PE (N-(7-

Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine),

Rhodamine DHPE serves as a FRET acceptor to monitor the mixing of lipid bilayers, a key

step in membrane fusion.[2][3][4]

Cellular Uptake and Trafficking: The intrinsic fluorescence of Rhodamine DHPE allows for

the direct visualization and quantification of liposome internalization into cells using

techniques such as fluorescence microscopy and flow cytometry.[3][5]
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The following tables summarize the critical quantitative data for designing and performing

experiments with Rhodamine DHPE-labeled liposomes.

Table 1: Rhodamine DHPE and NBD-PE Properties for FRET Assays

Parameter
Rhodamine DHPE
(Acceptor)

NBD-PE (Donor)

Excitation Maximum ~560 nm ~460-470 nm

Emission Maximum ~580-581 nm ~535 nm

Recommended Molar Ratio in

Labeled Liposomes
0.5 - 1.5 mol% 0.5 - 1.5 mol%

Table 2: Typical Concentrations and Ratios for Liposome Fusion Assays

Parameter Value Reference

Total Lipid Concentration in

Assay
50 µM [6]

Molar Ratio of Labeled to

Unlabeled Liposomes
1:10 or 1:9 [6]

Labeled Liposome

Concentration in Assay
5 µM [6]

Unlabeled Liposome

Concentration in Assay
45 µM [6]

Experimental Protocols
Protocol 1: Liposome Preparation with Rhodamine
DHPE
This protocol describes the preparation of Rhodamine DHPE-labeled liposomes using the thin-

film hydration method followed by extrusion.
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Materials:

Lipids of choice (e.g., DOPC, Cholesterol)

Rhodamine DHPE

Chloroform/Methanol solvent mixture (2:1, v/v)

Hydration buffer (e.g., 20 mM HEPES, 10% sucrose, pH 7.5)[7]

Rotary evaporator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Film Formation:

Dissolve the desired lipids and Rhodamine DHPE in a chloroform/methanol mixture in a

round-bottom flask. A typical molar ratio for labeling is 1 mol% Rhodamine DHPE relative

to the total lipid content.[7]

For a FRET-based assay, co-dissolve NBD-PE at an equimolar ratio to Rhodamine DHPE
(e.g., 1 mol% each).

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on

the flask's inner surface.

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

Hydration:

Hydrate the lipid film with the desired hydration buffer by vortexing or gentle agitation. This

results in the formation of multilamellar vesicles (MLVs).

Extrusion:
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To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to

extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).[7][8]

Pass the suspension through the extruder multiple times (e.g., 11-21 times) to ensure a

narrow size distribution.

Storage:

Store the prepared liposomes at 2-8°C, protected from light.[7] For long-term storage, the

stability should be assessed.

Diagram 1: Liposome Preparation Workflow
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Caption: Workflow for preparing Rhodamine DHPE-labeled liposomes.

Protocol 2: FRET-Based Liposome Fusion Assay
This assay measures the fusion between two populations of liposomes: one labeled with both

NBD-PE (donor) and Rhodamine DHPE (acceptor), and an unlabeled population. Fusion leads

to the dilution of the fluorescent probes, decreasing FRET efficiency and increasing the donor

(NBD) fluorescence.[4][9]

Materials:

Labeled liposomes (containing NBD-PE and Rhodamine DHPE)

Unlabeled liposomes

Fusion buffer (e.g., HEPES buffered saline)

Fluorometer with excitation at ~465 nm and emission scan capabilities (~500-650 nm)

Fusogen (e.g., PEG, Ca²⁺, or specific proteins)

Procedure:

Prepare Liposome Mixture:

In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a 1:10 molar ratio in

the fusion buffer to a final total lipid concentration of 50 µM.[6]

Baseline Fluorescence (F₀):

Record the initial fluorescence emission spectrum by exciting the NBD fluorophore at ~465

nm. A high FRET efficiency will be observed as a strong Rhodamine emission peak (~585

nm) and a quenched NBD emission peak (~535 nm). This is the baseline fluorescence

(F₀).

Induce Fusion:

Add the fusogen to the cuvette to initiate liposome fusion.
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Monitor the change in fluorescence intensity over time. As fusion occurs, the distance

between NBD-PE and Rhodamine DHPE increases, leading to a decrease in FRET. This

is observed as an increase in NBD fluorescence at ~535 nm and a decrease in

Rhodamine fluorescence at ~585 nm.[4]

Maximum Fluorescence (F_max):

To determine the maximum possible fluorescence (representing 100% lipid mixing), add a

detergent (e.g., Triton X-100) to completely disrupt all liposomes and dilute the probes.

Record the NBD fluorescence intensity.

Calculate Percent Fusion:

The percentage of fusion at a given time point (t) can be calculated using the following

formula: % Fusion(t) = [(F(t) - F₀) / (F_max - F₀)] * 100 Where F(t) is the NBD fluorescence

intensity at time t.

Diagram 2: FRET-Based Fusion Assay Principle
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Caption: FRET mechanism in a liposome fusion assay.

Protocol 3: Cellular Uptake of Rhodamine DHPE-Labeled
Liposomes
This protocol outlines a general procedure for visualizing the internalization of fluorescently

labeled liposomes by cultured cells using fluorescence microscopy.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1148122?utm_src=pdf-body-img
https://www.benchchem.com/product/b1148122?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Rhodamine DHPE-labeled liposomes

Cultured cells (e.g., HeLa, HBEC-5i)[5][10]

Cell culture medium

Phosphate-buffered saline (PBS)

Fixative (e.g., 3.7% formaldehyde in PBS)

Nuclear stain (e.g., Hoechst 33342)

Mounting medium

Fluorescence microscope

Procedure:

Cell Seeding:

Seed cells onto coverslips in a multi-well plate at a density that will result in 70-80%

confluency at the time of the experiment (e.g., 70,000 cells/mL).[5][10]

Incubate for 24-48 hours under standard cell culture conditions.

Liposome Incubation:

Remove the cell culture medium and wash the cells once with PBS.

Dilute the Rhodamine DHPE-labeled liposomes in fresh cell culture medium (a 1:1 v/v

dilution is a good starting point).[5]

Add the liposome-containing medium to the cells and incubate for a desired period (e.g.,

2-4 hours).[5][10]

Washing and Fixation:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1148122?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11859986/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3492939/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11859986/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3492939/
https://www.benchchem.com/product/b1148122?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11859986/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11859986/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3492939/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Remove the liposome-containing medium and wash the cells twice with PBS to remove

non-internalized liposomes.[5]

Fix the cells by incubating with a 3.7% formaldehyde solution for 10-15 minutes at room

temperature.[5]

Wash the cells again with PBS.

Staining and Mounting:

(Optional) Counterstain the cell nuclei with a suitable dye like Hoechst 33342 for better

visualization of cellular structures.

Mount the coverslips onto microscope slides using an appropriate mounting medium.

Imaging:

Visualize the cellular uptake of the Rhodamine DHPE-labeled liposomes using a

fluorescence microscope equipped with the appropriate filter sets for Rhodamine

(Excitation: ~560 nm, Emission: ~580 nm) and the nuclear stain.

Diagram 3: Cellular Uptake Experimental Workflow
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Caption: Workflow for visualizing cellular uptake of liposomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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